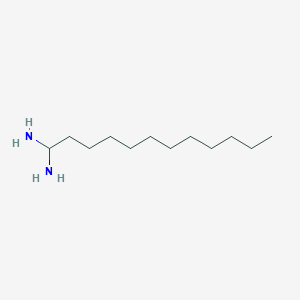

Dodecane-1,1-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129825-84-9 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

dodecane-1,1-diamine |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3 |

InChI Key |

JMLPVHXESHXUSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(N)N |

Origin of Product |

United States |

Synthetic Methodologies for Dodecane 1,12 Diamine

Established Chemical Synthesis Routes

The industrial production of dodecane-1,12-diamine has traditionally relied on robust and scalable chemical methods. These routes are characterized by their high efficiency and yield, making them suitable for large-scale manufacturing.

Hydrogenation of Dodecanedinitrile (B1670857)

The catalytic hydrogenation of dodecanedinitrile is a primary industrial method for synthesizing dodecane-1,12-diamine. This process involves the reduction of the nitrile groups at both ends of the C12 chain to primary amine groups.

Typically, this reaction is carried out using a Raney nickel catalyst under high pressure (50–100 bar) and elevated temperatures (120–150°C). The reaction proceeds with high conversion rates, often achieving up to 95% conversion to the desired diamine. To optimize the reaction and minimize side products, a significant excess of liquid ammonia (B1221849) is often used, sometimes in conjunction with a methanol (B129727) solvent. chemicalbook.com The continuous process variations of this method are also employed for producing other long-chain diamines. chemicalbook.com

| Catalyst | Pressure (bar) | Temperature (°C) | Conversion Rate (%) |

| Raney Nickel | 50–100 | 120–150 | 95 |

A summary of typical conditions for the hydrogenation of dodecanedinitrile.

Reductive Amination of Dodecanedial

Another established route is the reductive amination of dodecanedial. This two-step process begins with the reaction of an aliphatic or cycloaliphatic dialdehyde, such as 1,12-dodecanedial, with a monoamine to form a diazomethyne intermediate. google.com In the second step, this intermediate is hydrogenated in the presence of ammonia and a hydrogenation catalyst, like a nickel or cobalt-containing catalyst, at temperatures between 60°C and 200°C and pressures ranging from 50 to 300 bar. google.com This process releases the monoamine, which can be recycled, and produces the corresponding diamine. google.com The reaction can be performed continuously, which is advantageous for industrial production. google.com

Nucleophilic Substitution Reactions in Dodecane-1,12-diamine Precursors

Nucleophilic substitution reactions offer a versatile method for the synthesis of dodecane-1,12-diamine and its derivatives. One common approach involves the reaction of a dihaloalkane, such as 1,12-dibromododecane (B1294643), with an amine source. For instance, the reaction of 1,12-dibromododecane with sodium azide (B81097), followed by reduction, yields dodecane-1,12-diamine.

Protecting group chemistry is often employed in these syntheses to achieve selective functionalization. For example, mono-Boc-protected dodecane-1,12-diamine can be synthesized by reacting dodecane-1,12-diamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a biphasic system of dichloromethane (B109758) and water with sodium hydroxide (B78521). chemicalbook.com This reaction proceeds with a high yield, often around 99%. chemicalbook.com The resulting protected diamine can then be used in further synthetic steps. cymitquimica.com

Emerging and Sustainable Synthesis Approaches for Dodecane-1,12-diamine

In response to the growing demand for environmentally friendly and sustainable chemical processes, new methods for synthesizing dodecane-1,12-diamine are being explored. These approaches focus on utilizing renewable feedstocks and novel catalytic systems.

Bio-based Production of Dodecane-1,12-diamine from Renewable Carbon Sources

The production of diamines from renewable resources is a significant area of research. While the direct fermentation of renewable sources to produce long-chain diamines like dodecane-1,12-diamine has not yet been reported on a commercial scale, microbial production from corresponding diols has been demonstrated in laboratory settings. alderbioinsights.co.uk

One promising development involves the use of engineered microorganisms. For example, a strain of Yarrowia lipolytica has been metabolically engineered to produce dodecane-1,12-diamine from dodecane (B42187). This biocatalytic process involves a three-step pathway:

Hydroxylation: Cytochrome P450 monooxygenases convert dodecane to 1,12-dodecanediol.

Oxidation: Alcohol dehydrogenases and fatty alcohol oxidase then oxidize the diol to 1,12-dodecanedialdehyde.

Transamination: Finally, ω-transaminases catalyze the reductive amination to yield dodecane-1,12-diamine.

While still in the developmental stages, these bio-based methods offer a potential route to producing dodecane-1,12-diamine from renewable feedstocks, contributing to a more sustainable chemical industry. researchgate.netieabioenergy.com

| Organism | Precursor | Key Enzymes | Product |

| Yarrowia lipolytica (engineered) | Dodecane | Cytochrome P450 monooxygenases, Alcohol dehydrogenases, ω-transaminases | Dodecane-1,12-diamine |

An overview of the bio-based production of dodecane-1,12-diamine.

Novel Catalytic Pathways for Diamine Synthesis

Research into novel catalytic pathways aims to improve the efficiency and sustainability of diamine synthesis. One such approach is the "hydrogen borrowing" mechanism, which allows for the amination of alcohols. univ-lille.fr This method can be applied to diols to produce diamines. For instance, Raney Ni has been shown to be an effective catalyst for the diamination of biomass-derived diols in the presence of ammonia. researchgate.net

Another area of exploration is the development of new catalysts for the hydrogenation of dicarboxylic acids and their derivatives in the presence of an amine source. rsc.org These catalytic systems could provide alternative routes to α,ω-diamines from different starting materials. The development of highly selective and reusable catalysts is a key focus of this research. univ-lille.fr

Green Chemistry Principles in Dodecane-1,12-diamine Production

The application of green chemistry principles to the synthesis of Dodecane-1,12-diamine is an area of growing interest, driven by the need for more sustainable chemical manufacturing processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

One of the key areas of development is the use of bio-based feedstocks. Researchers are exploring the production of diamines from renewable resources to lessen the reliance on fossil fuels. researchgate.net While the direct fermentation of renewable sources to produce longer-chain diamines like Dodecane-1,12-diamine has not yet been reported, microbial production from corresponding diols has been achieved in laboratory settings. alderbioinsights.co.uk This suggests a potential future pathway for a more sustainable production process. For instance, there is academic interest in producing aromatic diamines from lignin (B12514952) and cashew nut shells, which are abundant bio-based aromatic compounds. alderbioinsights.co.uk

Another important aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research has demonstrated the synthesis of related diamine compounds in the absence of solvents or using water as a solvent, significantly reducing the environmental impact of the process. rsc.org For example, the dehydrocoupling of certain diamines with phenylsilane (B129415) has been achieved without a solvent, showcasing high efficiency. rsc.org

Furthermore, the development of catalytic systems that are highly efficient and can be easily recycled is a central goal. For instance, enzymatic catalysis is being explored for the synthesis of polyesters from bis-pyrrolidone structures derived from diamines, which operates under mild conditions (T < 90 °C) and in a solventless system. rsc.org The use of immobilized enzymes in catalytic cascade processes also represents a move towards more sustainable chemical production. researchgate.net

Optimization of Synthetic Pathways for Dodecane-1,12-diamine

The optimization of synthetic pathways for Dodecane-1,12-diamine is crucial for improving the economic viability and environmental footprint of its production. This involves a multi-faceted approach focusing on reaction conditions, catalyst performance, and process intensification.

Reaction Condition Studies for Enhanced Yield and Purity

The yield and purity of Dodecane-1,12-diamine are significantly influenced by reaction conditions such as temperature, pressure, solvent, and reaction time. For instance, in the catalytic hydrogenation of dodecanedinitrile, typical conditions can achieve a 95% conversion rate, with the main byproducts being the mono-amine and imine. Subsequent distillation can then purify the diamine to greater than 98%.

In another example, the synthesis of a related compound, N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine, was optimized by using microwave irradiation (150 W) at 150 °C for 30 minutes in the presence of phenol (B47542) and sodium iodide. researchgate.net The mono-BOC protection of 1,12-Dodecanediamine has been shown to achieve a 99% yield when the reaction is carried out with di-tert-butyl dicarbonate and sodium hydroxide in a dichloromethane and water mixture for about an hour. chemicalbook.com

The following table summarizes the impact of different reaction conditions on the synthesis of Dodecane-1,12-diamine and its derivatives:

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield/Conversion | Purity |

| 1,12-Dodecanediamine | Dodecanedinitrile | Raney nickel | Liquid ammonia/Methanol | Up to 125 | - | 95% conversion | >98% after distillation |

| 1-BOC-1,12-diaminododecane | 1,12-Diaminododecane (B1677605), Di-tert-butyl dicarbonate | Sodium hydroxide | Dichloromethane/Water | Room Temperature | 1 hour | 99% | - |

| N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | Dodecane-1,12-diamine, 4,7-dichloroquinoline | Sodium iodide | Phenol | 150 (Microwave) | 30 min | - | - |

Catalyst Development and Performance in Dodecane-1,12-diamine Synthesis

Catalyst selection is a critical factor in the synthesis of Dodecane-1,12-diamine, impacting both the rate and selectivity of the reaction. A common industrial method for producing long-chain diamines is the hydrogenation of the corresponding dinitriles over a Raney nickel catalyst. chemicalbook.com This process is typically conducted in a batch procedure under pressure. chemicalbook.com

Recent research has also explored the use of other catalytic systems. For example, copper-catalyzed hydroamination has been developed for the synthesis of 1,2-diamine derivatives. nih.gov This method demonstrates high regio- and enantioselectivity under mild conditions. nih.gov In one study, a copper catalyst mix, (R)-CuCatMix*, was used at 40 °C in THF to achieve a 64% yield on a gram-scale reaction. nih.gov

The following table provides an overview of different catalysts used in the synthesis of diamines and their performance:

| Catalyst | Reaction Type | Substrate | Key Performance Metrics |

| Raney nickel | Hydrogenation | Dodecanedinitrile | High conversion (95%) |

| (R)-CuCatMix* | Hydroamination | γ-substituted allylic amines | High regio- and enantioselectivity (10:1 rr, 98:2 er), 64% yield |

| Sm(NO₃)₃·6H₂O | Multicomponent reaction | 1,1-dihydroperoxycyclohexane, glyoxal, p-chloroaniline | 87% yield |

Process Intensification and Scalability Research

Process intensification aims to develop smaller, more efficient, and safer chemical plants. aiche.org This can be achieved by reducing the size of equipment and the number of unit operations. aiche.org For Dodecane-1,12-diamine production, this could involve the use of microreactors or continuous flow processes, which can offer better heat and mass transfer, leading to improved selectivity and safety.

Scalability is a key consideration in moving from laboratory synthesis to industrial production. A gram-scale reaction for a copper-catalyzed hydroamination to produce a vicinal diamine demonstrated the potential for scaling up this particular method, yielding 1.32 g of the product. nih.gov The manufacturing of polyurea foams, which can use Dodecane-1,12-diamine as a chain extender, has also been a subject of scalability research, with a focus on producing different thicknesses and densities of the foam. google.com

Research into the solid-state polymerization of long-chain semiaromatic polyamides, which utilize diamines like Dodecane-1,12-diamine, has shown successful production at a larger scale, yielding 412g of the polymer with a 95% yield. psu.edu These studies are essential for the commercial viability of Dodecane-1,12-diamine and its derivatives.

Chemical Reactivity and Derivatization of Dodecane 1,12 Diamine

Functional Group Transformations and Modifications

The amine functionalities of dodecane-1,12-diamine can be readily transformed or modified through various reactions, including acylation, alkylation, and the use of protecting groups to enable selective chemistry at one of the two amine sites.

Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom. This is typically achieved by reacting dodecane-1,12-diamine with acylating agents like acid chlorides or acid anhydrides. google.comgoogle.com The reaction results in the formation of a stable amide bond. Depending on the stoichiometry, either mono- or di-acylated products can be obtained. However, achieving selective mono-acylation can be challenging due to the similar reactivity of both amine groups, often leading to the formation of the di-acylated product as a significant byproduct. arkat-usa.org

Alkylation involves the introduction of an alkyl group onto the nitrogen. As mentioned previously, reductive amination is a highly effective method for controlled alkylation. masterorganicchemistry.comgoogleapis.com For example, the reaction of dodecane-1,12-diamine with aldehydes in the presence of a reducing agent can yield N,N'-dialkyl-dodecane-1,12-diamines. Direct alkylation with alkyl halides can also be performed but is harder to control. masterorganicchemistry.com The condensation reaction with epoxides, such as 1-pentene (B89616) oxide, results in the formation of N,N'-bis(hydroxyalkyl) derivatives. prepchem.com

Table 2: Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) / Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl Amide / N,N'-Diacyl Diamide | google.comgoogle.com |

| Reductive Alkylation | Aldehyde (R-CHO) / Ketone (R₂C=O) + Reducing Agent | N,N'-Dialkyl Diamine | googleapis.com |

| Alkylation | Epoxide (e.g., 1-Pentene oxide) | N,N'-Bis(2-hydroxypentyl)dodecane-1,12-diamine | prepchem.com |

| Alkylation | 4,7-dichloroquinoline | N¹,N¹²-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine | nih.gov |

To achieve selective functionalization of one amino group in the presence of the other, protection/deprotection strategies are essential. This involves converting one amine group into a less reactive form (protection), performing a reaction on the other free amine, and then removing the protecting group (deprotection).

Boc Protection: A widely used method for amine protection is the formation of a tert-butyloxycarbonyl (Boc) carbamate (B1207046). Mono-Boc protection of dodecane-1,12-diamine can be achieved with high selectivity by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com A representative procedure involves a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide (B78521), where a substoichiometric amount of Boc₂O is added to the diamine. chemicalbook.com The resulting N-(tert-butoxycarbonyl)-dodecane-1,12-diamine is a key intermediate for synthesizing unsymmetrical derivatives. synquestlabs.com

Deprotection: The Boc group is valued for its stability in basic and nucleophilic conditions but is easily removed under acidic conditions. organic-chemistry.org Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent efficiently cleaves the carbamate to regenerate the free amine. scielo.org.mx

Fmoc Protection: Another common amine protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org It is introduced by reacting the amine with reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The Fmoc group is orthogonal to the Boc group; it is stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgbroadpharm.com This orthogonality is crucial in complex multi-step syntheses, such as in peptide chemistry where both acid-labile and base-labile protecting groups are needed. wikipedia.org

Table 3: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | chemicalbook.comscielo.org.mx |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | wikipedia.orgbroadpharm.comchemimpex.com |

Formation of Schiff Bases and Related Imines

The primary amine groups of dodecane-1,12-diamine readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. Given the diamine's structure, this reaction typically proceeds at both ends to yield bis-Schiff bases. The formation of the C=N double bond is a reversible process, often catalyzed by acid or base, and can be driven to completion by removing the water formed during the reaction.

The synthesis of these bis-imines is generally straightforward. For instance, reacting dodecane-1,12-diamine (1 mole equivalent) with an aldehyde (2 mole equivalents) in a suitable solvent, such as ethanol (B145695) or dichloromethane, often under reflux, leads to the formation of the corresponding bis-Schiff base. tsijournals.comshu.ac.uk The products frequently crystallize upon cooling, allowing for simple isolation. shu.ac.uk

One specific example is the synthesis of a bis-Schiff base from o-bromobenzaldehyde and dodecane-1,12-diamine. The reaction, carried out in refluxing ethanol, yielded pale yellow crystals of N,N'-bis(2-bromobenzylidene)dodecane-1,12-diamine with a 65% yield. shu.ac.uk Another well-documented synthesis involves the reaction with 2-hydroxy-1-naphthaldehyde. This condensation can be performed using either conventional heating or ultrasound irradiation. The ultrasound-assisted method, conducted at 50°C for 40 minutes, proved to be more efficient, yielding the product 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) in 88% yield, compared to 62% from the conventional reflux method. researchgate.net This zwitterionic product is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.net

The table below summarizes representative examples of Schiff base formation from dodecane-1,12-diamine.

| Aldehyde/Ketone | Reaction Conditions | Product | Yield | Reference |

| o-Bromobenzaldehyde | Refluxing ethanol | N,N'-Bis(2-bromobenzylidene)dodecane-1,12-diamine | 65% | shu.ac.uk |

| 2-Hydroxy-1-naphthaldehyde | Methanol (B129727), reflux, 3 hours | 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) | 62% | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Ultrasound, water, 50°C, 40 min | 1,1′-{(dodecane-1,12-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) | 88% | researchgate.net |

Formation of Dodecane-1,12-diamine Derivatives for Specific Applications

The bifunctionality of dodecane-1,12-diamine makes it an ideal scaffold for constructing molecules with tailored properties for various applications, from medicinal chemistry to materials science. By modifying the terminal amino groups, a wide array of complex structures can be synthesized.

N-Substituted Dodecane-1,12-diamine Analogues

The nitrogen atoms of dodecane-1,12-diamine can be functionalized through various N-substitution reactions, such as alkylation and acylation, to produce a range of analogues. These substitutions alter the molecule's steric and electronic properties, leading to derivatives with specific functionalities.

For example, N,N'-disubstituted diamines can be synthesized via reductive amination. A library of N,N'-disubstituted diamines, including dodecyl-diamine analogs, was prepared by reacting the diamine with various aromatic aldehydes, followed by reduction. conicet.gov.ar The synthesis of N1,N12-bis(4-methoxybenzyl)dodecane-1,12-diamine from dodecane-1,12-diamine and 4-methoxybenzaldehyde (B44291) resulted in a near-quantitative isolated yield of 99%. conicet.gov.ar

Another method involves the condensation with epoxides. The reaction of dodecane-1,12-diamine with 1-pentene oxide yields N,N'-(1,12-dodecylene)-bis[2-hydroxypentylamine], an N-substituted derivative with hydroxyl functionalities. prepchem.com Similarly, adamantane-containing derivatives have been synthesized. The reductive amination of N,N'-bis-(1-adamantanecarbonyl)-dodecane-1,12-diamine with a reducing agent like BH3·THF can be used to produce N,N'-bis-(1-adamantan-1-yl-methyl)-dodecane-1,12-diamine. nih.gov A related compound, N,N′-bis-(1-adamantan-1-yl-ethyl)-dodecane-1,12-diamine, was obtained as a colorless oil. nih.gov

The following table presents examples of N-substituted dodecane-1,12-diamine analogues.

| Reactant(s) | Reaction Type | Product | Yield | Reference |

| 4-Methoxybenzaldehyde | Reductive Amination | N1,N12-Bis(4-methoxybenzyl)dodecane-1,12-diamine | 99% | conicet.gov.ar |

| 1-Pentene oxide | Condensation | N,N'-(1,12-dodecylene)-bis[2-hydroxypentylamine] | Not specified | prepchem.com |

| 1-Adamantane-1-carbaldehyde | Reductive Amination | N,N'-Bis-(1-adamantan-1-yl-methyl)-dodecane-1,12-diamine | Not specified | nih.gov |

Bolaamphiphilic Dodecane-1,12-diamine Structures

Bolaamphiphiles are molecules that have hydrophilic head groups at both ends of a long hydrophobic chain. The dodecane-1,12-diamine moiety is an excellent candidate for the central hydrophobic linker in these structures. By attaching polar groups to its two terminal amines, a variety of bolaamphiphiles with diverse self-assembling properties can be created.

One strategy involves linking hydrophilic pentaethylenehexamine (B1220003) to the dodecane-1,12-diamine core via thioether-based glycidyl (B131873) units, creating a cationic bolaamphiphile used for non-viral gene delivery. nih.gov These molecules can condense DNA into nanoparticles of approximately 150-200 nm. nih.gov Another approach utilizes carbamate linkages. Dodecane-1,12-diamine can be reacted with propargyl chloroformate to form a dicarbamate hydrophobic spacer. mdpi.comsemanticscholar.org This spacer can then be coupled with hydrophilic heads, such as nucleoside-sugar moieties, via a "click" reaction to yield complex bolaamphiphiles capable of forming hydrogels. mdpi.comsemanticscholar.org

The self-assembly behavior of these derivatives is a key area of research. For example, an orotic acid-derived bolaamphiphile, 1,12-diaminododecane (B1677605) diorotate (DDO), was shown to form vesicles in aqueous solutions. nih.gov Similarly, a spermine-based bolaamphiphile, 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane (B42187), self-assembles into monolayer vesicles and larger fused aggregates in aqueous media. acs.org

The table below details the synthesis of various bolaamphiphilic structures.

| Hydrophilic Head Group / Linkage Method | Hydrophobic Core | Bolaamphiphile Product | Application/Property | Reference |

| Pentaethylenehexamine via thioether-based glycidyl units | Dodecane-1,12-diamine | Cationic bolaamphiphile | Gene delivery | nih.gov |

| Nucleoside-sugar via carbamate linkage | Dodecane-1,12-diyl-bis-N-propargylcarbamate | Carbamate-based bolaamphiphile | Hydrogelator | mdpi.comsemanticscholar.org |

| Orotic acid (ionic interaction) | Dodecane-1,12-diamine | 1,12-Diaminododecane diorotate (DDO) | Vesicle formation, molecular recognition | nih.gov |

| N,N-bis(3-aminopropyl)-1,4-butane diamine | Dodecane-1,12-diamine | 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane | Forms vesicles and fused aggregates | acs.org |

Macrocyclic and Cage-Type Derivatives incorporating Dodecane-1,12-diamine Moieties

The ability of dodecane-1,12-diamine to act as a long, flexible linker makes it a valuable component in the synthesis of macrocyclic and cage-like molecules. These complex structures are formed by reacting the diamine with other multi-functional molecules, leading to large ring or three-dimensional architectures.

Schiff base macrocycles are commonly synthesized through the condensation of a diamine with a dicarbonyl compound, such as a dialdehyde. researchgate.net The reaction between dodecane-1,12-diamine and a dicarbaldehyde can lead to various products, including [2+2] macrocycles, where two molecules of the diamine react with two molecules of the dialdehyde. researchgate.net The choice of solvent can influence the product distribution in these template-free syntheses. researchgate.net For example, studies on the reaction of various α,ω-diamines (from 1,3-diaminopropane (B46017) to 1,12-diaminododecane) with heterocyclic dicarbaldehydes showed that solvents like benzene (B151609) could shift the reaction equilibrium to favor a single dominant imine product. researchgate.net

While the synthesis of purely covalent cage structures often involves more rigid building blocks, the principles of using diamine linkers are well-established. acs.org For instance, cage compounds have been prepared by reacting diamines with formaldehyde (B43269) and hydrogen peroxide. sciencemadness.org The flexible dodecane chain can be incorporated into such designs to create large, potentially dynamic cage structures. The synthesis of polyheterocyclic cage compounds is an area of interest, with strategies focusing on the condensation of diamino derivatives with aldehydes to form precursors for cage molecules. mdpi.comgoogle.com The long dodecamethylene chain from dodecane-1,12-diamine can serve as one of the bridges connecting bridgehead atoms in these complex topologies.

| Reactant 1 | Reactant 2 | Structure Type | Synthetic Strategy | Reference |

| Dodecane-1,12-diamine | Heterocyclic dicarbaldehydes (e.g., 2,6-pyridinedicarbaldehyde) | [2+2] Schiff base macrocycle | Imine condensation | researchgate.net |

| Dodecane-1,12-diamine | Dialdehydes | Macrocyclic Schiff base | [n+n] Cyclocondensation | researchgate.net |

| Diamines (general) | Formaldehyde, Hydrogen Peroxide | Cage peroxides | One-pot condensation | sciencemadness.org |

Advanced Characterization and Structural Elucidation of Dodecane 1,12 Diamine and Its Derivatives

Spectroscopic Analysis Techniques

The structural integrity and purity of dodecane-1,12-diamine and its derivatives are paramount for their application in various scientific and industrial fields. A suite of spectroscopic techniques is employed to provide a comprehensive understanding of their molecular structure, from atomic connectivity to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dodecane-1,12-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy of dodecane-1,12-diamine reveals characteristic signals corresponding to the different types of protons within the molecule. For the parent diamine, the protons of the methylene (B1212753) groups adjacent to the amino groups (α-CH₂) typically appear as a triplet, while the remaining methylene protons along the hydrocarbon chain often present as a broad multiplet or a series of overlapping signals. mdpi.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key to confirming the structure. emerypharma.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the spectrum of dodecane-1,12-diamine, distinct signals are observed for the different carbon atoms, with the carbons attached to the nitrogen atoms (C-α) appearing at a characteristic chemical shift. mdpi.com

2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. emerypharma.comrsc.orgharvard.edu COSY spectra establish correlations between coupled protons, helping to trace the connectivity along the carbon chain. emerypharma.com HSQC spectra correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Table 1: Representative NMR Data for Dodecane-1,12-diamine Derivatives

| Compound/Derivative | Technique | Solvent | Chemical Shift (δ) ppm and other details |

|---|---|---|---|

| N,N'-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) | ¹H NMR | DMSO-d₆ | 1.20–1.31 (br s, 16H, -(CH₂)₈), 1.40–1.49 (m, -CH₂-CH₂-NH, 4H), 3.12–3.19 (m, -CH₂NH₂, 4H), 6.61 (d, J = 16 Hz, -CO-CH=CH, 2H), 7.41–7.56 (m, aromatic hydrogens, CH=CHCO, 12H), 8.19 (t, J = 5 Hz, 2H, 2NH) mdpi.com |

| N,N'-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) | ¹³C NMR | DMSO-d₆ | 165.22 (2 C=O), 138.79 (CH=CHCO), 135.44 (CH=CHCO), 129.82 (aromatic C), 129.39 (aromatic C), 127.92 (aromatic C), 122.85 (aromatic C), 26.90–29.60 (aliphatic CH₂) mdpi.com |

| N,N'-(dodecane-1,12-diyl)bis(3-(4-hydroxyphenyl)acrylamide) | ¹H NMR | DMSO-d₆ | 1.26–1.35 (br s, 4H, -(CH₂)₂), 1.39–1.49 (m, 4H, -CH₂-CH₂-NH), 3.10–3.20 (m, -CH₂NH₂, 4H), 6.44 (d, J =16 Hz, -CO-CH=CH, 2H), 6.82–7.41 (m, aromatic hydrogens, CH=CHCO, 10H), 7.99 (t, J = 6 Hz, 2H, 2NH), 9.84 (s, 2H, 2OH) mdpi.com |

| N,N'-(dodecane-1,12-diyl)bis(3-(4-hydroxyphenyl)acrylamide) | ¹³C NMR | DMSO-d₆ | 165.70 (2 C=O), 159.21 (2 C-OH), 138.91 (Alkene carbons), 129.60 (aromatic C), 126.43 (aromatic C), 119.30 (aromatic C), 116.10 (aromatic C), 26.60–29.70 (aliphatic CH₂) mdpi.com |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of functional groups present.

Infrared (IR) Spectroscopy is routinely used to identify the characteristic functional groups in dodecane-1,12-diamine and its derivatives. The N-H stretching vibrations of the primary amine groups give rise to characteristic bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2850-2960 cm⁻¹. Other important vibrations include the N-H bending (scissoring) mode and C-N stretching vibrations. guidechem.comrsc.org

Raman Spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly useful for analyzing the symmetric vibrations of the carbon backbone. scielo.org.mx In the case of dodecane-1,12-diamine self-assembled on silver nanoparticles, Surface-Enhanced Raman Scattering (SERS) has been employed to study the molecular conformation and orientation on the metal surface. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the parent dodecane-1,12-diamine does not have a significant chromophore and thus shows limited absorption in the UV-Vis range, its derivatives can exhibit distinct absorption bands. For instance, the formation of imine derivatives through reaction with aldehydes can be monitored by the appearance of a new absorption band corresponding to the C=N chromophore. psu.edu Similarly, derivatives containing aromatic rings will display characteristic absorption peaks. rsc.orgbeilstein-journals.org

Mass Spectrometry (MS and Hyphenated Techniques)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. guidechem.com For dodecane-1,12-diamine, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ can be readily identified. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. mdpi.comrsc.org Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze complex mixtures containing dodecane-1,12-diamine and its derivatives. rsc.org

Diffraction-Based Structural Analysis

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Electron Diffraction Studies

Electron diffraction is a powerful technique for determining the crystal structure of materials. For long-chain molecules like dodecane-1,12-diamine, this method can provide insights into the packing and conformation of the molecules in the solid state.

Studies on similar long-chain molecules have demonstrated the utility of electron diffraction in revealing key structural parameters. For instance, in a related system, the analysis of dodecane-1,12-diamine revealed how the nitrogen atom engages in non-covalent hydrogen bonding with neighboring molecules, with a hydrogen bond distance (r(H···N)) of 2.233 Å and an angle (∠N–H···N) of 170.9°, leading to the formation of a crystal lattice. mdpi.com This information is critical for understanding the supramolecular architecture and the physical properties of the material. While a specific electron diffraction study solely on dodecane-1,12-diamine was not found in the immediate search, the principles and expected outcomes can be inferred from studies on analogous long-chain alkylamines and their assemblies. mdpi.comgoogle.comprinceton.edu

The conformation of the alkyl chain, whether in an all-trans extended form or a more disordered gauche conformation, significantly impacts the interlayer spacing in layered materials incorporating these diamines, a detail that can be elucidated through diffraction techniques. princeton.edu

Advanced Hyphenated Techniques for Structural Confirmation

The combination of chromatographic separation with spectrometric detection offers a robust approach for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of dodecane-1,12-diamine and its derivatives. Due to the basic nature and high polarity of amines, direct analysis by GC can be challenging. h-brs.demdpi.com Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or ethyl chloroformate (ECF), is often employed to improve volatility and chromatographic performance. h-brs.demdpi.com The resulting mass spectra provide characteristic fragmentation patterns that allow for unambiguous identification. h-brs.deuzh.ch

For instance, in the analysis of long-chain primary alkyl amines used as corrosion inhibitors, GC-MS after derivatization with TFAA was successfully used for their identification. h-brs.de Similarly, a GC-MS method was developed for the simultaneous determination of various residual diisocyanates and their corresponding diamines in biodegradable mulch films, highlighting the technique's applicability to complex matrices. mdpi.com

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing polyamines and their derivatives without the need for derivatization. uliege.beresearchgate.net This is especially valuable for complex biological or environmental samples where dodecane-1,12-diamine derivatives might be present. uliege.beresearchgate.net High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) is particularly powerful for identifying numerous conjugated polyamines, though challenges remain in distinguishing between cis-trans and positional isomers. uliege.beresearchgate.net The coupling of LC with NMR (LC-MS/NMR) provides an even higher level of structural information, enabling the detailed characterization of isomers and complex structures directly from mixtures. pnas.orgnih.gov

A novel HPLC-HR-MS/MS method has been established for the on-line separation and subsequent characterization of long-chain polyamines (LCPAs). This method utilizes a common C18 column and a high-resolution mass spectrometer, allowing for the identification of molecular fragments based on highly accurate ion masses. researchgate.net

| Technique | Application to Dodecane-1,12-diamine & Derivatives | Key Findings/Advantages |

| GC-MS | Identification of long-chain alkyl amines after derivatization. h-brs.demdpi.com | Provides characteristic fragmentation patterns for structural confirmation. h-brs.deuzh.ch |

| LC-MS/MS | Analysis of polyamines in complex mixtures without derivatization. uliege.beresearchgate.net | High specificity and sensitivity; suitable for biological and environmental samples. uliege.beresearchgate.net |

| HPLC-HRMS | Identification and characterization of conjugated polyamine isomers. uliege.beresearchgate.net | Allows for accurate mass measurements, aiding in the elucidation of elemental composition. researchgate.net |

| LC-MS/NMR | Detailed structural elucidation of isomers and complex derivatives in mixtures. pnas.orgnih.gov | Provides comprehensive structural information, including connectivity and stereochemistry. pnas.org |

This table provides an interactive summary of the applications of hyphenated techniques for the analysis of dodecane-1,12-diamine and its derivatives.

For an unambiguous structural determination of dodecane-1,12-diamine derivatives, especially novel compounds, a single analytical technique is often insufficient. An integrated approach, combining data from multiple spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential. rasayanjournal.co.inmdpi.com

NMR spectroscopy (¹H and ¹³C) provides the carbon-hydrogen framework of the molecule. rasayanjournal.co.inrsc.org IR spectroscopy identifies the presence of key functional groups, such as the N-H stretches and bends of the amine groups. rsc.orgrasayanjournal.co.in Mass spectrometry gives the molecular weight and valuable fragmentation information. rasayanjournal.co.innih.gov By combining these datasets, a complete and accurate structure can be assembled. For example, in the synthesis of novel amides and polyamides from aliphatic diamines, the chemical structures were characterized using a combination of FT-IR, ¹H NMR, and LCMS. rasayanjournal.co.in

Computational Approaches to Structural Elucidation

In modern structural chemistry, computational methods are increasingly used alongside experimental techniques to provide deeper insights and to aid in the elucidation of complex structures.

Computer-Assisted Structure Elucidation (CASE) programs can be invaluable in solving the structures of complex organic molecules, including derivatives of dodecane-1,12-diamine. rsc.org These systems utilize spectroscopic data (primarily 2D NMR) to generate all possible chemical structures that are consistent with the experimental evidence. rsc.orgsrmcollege.in By ranking these candidate structures based on their probability, CASE programs can significantly reduce the risk of misidentification. rsc.org This is particularly useful for complex natural products or for derivatives where multiple isomeric possibilities exist. rsc.org

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic parameters like NMR chemical shifts and spin-spin coupling constants. rsc.orgunibo.itacs.org These predicted spectra can then be compared with experimental data to confirm or refute a proposed structure. unibo.it For long-chain molecules like dodecane-1,12-diamine, theoretical models can also predict conformational preferences and their influence on spectroscopic properties. fsu.edursc.org

For example, theoretical predictions of the ratio of transition dipole moment projections can be compared with experimental observations to validate the determined structure. acs.org While direct theoretical predictions for dodecane-1,12-diamine were not specifically found, the methodology is well-established for similar amine-containing molecules. unibo.it

| Computational Approach | Application in Structural Elucidation | Benefit |

| CASE Systems | Generation of candidate structures from spectroscopic data. rsc.org | Minimizes risk of incorrect structure assignment by providing all possible solutions. rsc.org |

| DFT Calculations | Prediction of NMR chemical shifts and other spectroscopic parameters. rsc.orgunibo.it | Aids in the confirmation of proposed structures by comparing theoretical and experimental data. unibo.it |

This interactive table summarizes the role of computational approaches in the structural elucidation of dodecane-1,12-diamine and its derivatives.

Computational Chemistry Studies of Dodecane 1,12 Diamine

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic properties, stability, and reactivity of Dodecane-1,12-diamine. These calculations solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science. scispace.compsi-k.net It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity than the complex many-electron wavefunction. scispace.com For Dodecane-1,12-diamine, DFT is used to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

Geometry optimization is a crucial first step in computational analysis. For a flexible molecule like Dodecane-1,12-diamine, with its long aliphatic chain, numerous conformations exist. DFT calculations can identify the minimum energy conformers, such as the fully extended all-anti conformation, and higher energy gauche conformers. The choice of functional and basis set is critical for accuracy. Common approaches involve functionals like B3LYP or PBE, combined with basis sets such as 6-31G* or larger. researchgate.netresearchgate.net For instance, DFT calculations on n-dodecane adsorbed on a graphite (B72142) model have been performed at the B3LYP/6-31G* level with dispersion corrections to accurately model the geometry. researchgate.net Similar levels of theory are applied to derivatives of Dodecane-1,12-diamine to determine their structural properties. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles that represent the molecule's most stable state in the gas phase.

The electronic structure, described by the distribution of electrons within the molecule, dictates its chemical behavior. DFT calculations yield information on properties like the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Dodecane-1,12-diamine, the terminal amino groups (-NH2) are expected to be the most reactive sites, a feature that can be quantified and visualized using DFT.

| Computational Method | Purpose | Typical Functionals/Basis Sets | Key Findings for Dodecane-1,12-diamine & Similar Molecules |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure Analysis | B3LYP/6-31G*, PBE/6-311G(d,p), MPW1PW91/6-31G(d,p) researchgate.netresearchgate.netekb.eg | Determination of stable conformers (e.g., extended vs. gauche), bond parameters, molecular electrostatic potential, and atomic charges. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy and property calculations | Typically used with larger basis sets (e.g., aug-cc-pVDZ) | Provides benchmark energies and refined geometries, though computationally expensive for a molecule of this size. cecam.org |

| Semi-Empirical Methods (e.g., AM1, PM3) | Rapid geometry optimization and electronic property screening | Parameterized methods (e.g., MNDO, AM1, PM3) wustl.edu | Offers a computationally less expensive way to explore conformational space and electronic properties, suitable for very large systems or initial screenings. wustl.eduresearchgate.net |

Beyond DFT, other quantum mechanical methods are available. Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. cecam.org This family includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled-Cluster (CCSD(T)) method. cecam.org These methods form a systematic hierarchy, allowing for convergence towards the exact solution of the Schrödinger equation, but their computational cost increases rapidly with the size of the molecule and the basis set. For a molecule the size of Dodecane-1,12-diamine, high-level ab initio calculations like CCSD(T) are computationally very demanding and are typically reserved for benchmarking results from less expensive methods like DFT.

Semi-empirical methods, such as AM1 and PM3, offer a computationally faster alternative. wustl.edu These methods start with the same fundamental framework as ab initio calculations but simplify the process by omitting or parameterizing certain complex integrals using values derived from experimental data. wustl.edu While less accurate than DFT or ab initio methods, they are useful for rapidly exploring the vast conformational landscape of flexible molecules like Dodecane-1,12-diamine or for studying very large molecular systems where more rigorous methods are not feasible. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comresearchgate.net For Dodecane-1,12-diamine, quantum chemical calculations show that the HOMO is typically localized along the entire molecule, while the LUMO is also delocalized. The presence of the amino groups significantly influences these orbitals. Theoretical studies on related molecules demonstrate that the HOMO-LUMO gap can be tuned by chemical modification, affecting properties like intramolecular charge transfer. researchgate.netresearchgate.net This analysis is crucial for applications where Dodecane-1,12-diamine is used as a linker in electronic materials or as a component in charge-balancing layers for devices like quantum-dot light-emitting diodes (QLEDs). researchgate.net

| Parameter | Significance | Implication for Dodecane-1,12-diamine |

| HOMO Energy | Represents the ability to donate an electron. | The energy level is influenced by the electron-donating amino groups. |

| LUMO Energy | Represents the ability to accept an electron. | Relevant for interactions with electron-accepting species. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com | A relatively large gap is expected due to the saturated aliphatic chain, indicating high stability. This gap is a key factor in its use in electronic devices. researchgate.net |

Molecular Dynamics and Simulation Studies

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD applies classical mechanics to simulate the motion of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular events.

The twelve-carbon chain of Dodecane-1,12-diamine is highly flexible, capable of adopting a vast number of different spatial arrangements, or conformations. The lowest energy conformation is the fully extended, linear chain (an all-anti or all-trans conformation). However, rotations around the carbon-carbon single bonds can lead to bent or folded structures known as gauche conformers, which are slightly higher in energy.

Molecular dynamics simulations are ideal for exploring this conformational flexibility. By simulating the molecule's movement over time, researchers can map the potential energy surface and identify the most probable conformations and the energy barriers between them. Studies on 1,12-diammoniumdodecane (the protonated form) confined within a molecular host have shown that the chain can be forced into highly compressed, crenel-like architectures with multiple gauche conformations. rsc.org This highlights the adaptability of the dodecane (B42187) chain to its environment. MD simulations of Dodecane-1,12-diamine as a surfactant also inherently model its conformational behavior in solution, capturing how interactions with solvent and other molecules influence its shape. acs.org

Dodecane-1,12-diamine is an amphiphilic molecule, with a long, hydrophobic (water-repelling) alkyl chain and two hydrophilic (water-attracting) amino groups at its ends. This dual nature drives its intermolecular interactions and self-assembly behavior. The primary forces at play are van der Waals interactions between the hydrocarbon chains and hydrogen bonding involving the terminal amino groups. The -NH2 groups can act as both hydrogen bond donors and acceptors, allowing for the formation of networks. researchgate.net

Atomistic molecular dynamics simulations have provided significant insight into the aggregation of Dodecane-1,12-diamine in aqueous solutions. acs.org These simulations show that the molecules self-assemble to minimize the unfavorable contact between the hydrophobic chains and water. Depending on concentration and pH, they can form ordered structures. acs.org At intermediate to high pH, where the amine groups are neutral (-NH2), the molecules form stable, dry lamellar (sheet-like) aggregates. acs.org The pH is a critical factor, as it controls the charge state of the amine groups. At lower pH, the groups become protonated (-NH3+), which alters the hydrophilic/hydrophobic balance and influences the type of aggregate formed. acs.org This aggregation behavior is fundamental to its role as a surfactant in the synthesis of mesoporous materials and as a component in self-assembling systems. acs.org

Theoretical Prediction of Reactivity and Interactions

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like dodecane-1,12-diamine. By employing theoretical models and calculations, it is possible to gain insights into the reactivity of this long-chain diamine and its interactions with other chemical species. These computational approaches can often guide and supplement experimental studies, saving time and resources.

Mechanistic Studies of Chemical Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a molecule such as dodecane-1,12-diamine, these studies can predict the most likely pathways for its reactions, identify transition states, and calculate activation energies. This information is crucial for understanding how the diamine participates in chemical transformations, such as polymerization or nucleophilic substitution reactions.

While specific mechanistic studies focusing solely on dodecane-1,12-diamine are not extensively documented in the literature, the principles of its reactivity can be inferred from computational studies of similar long-chain amines and diamines. The two primary amine groups at the termini of the dodecane chain are the most reactive sites. Computational models would typically investigate the protonation of these amine groups, their nucleophilic attack on electrophilic centers, and the influence of the long alkyl chain on the reaction energetics.

A hypothetical reaction mechanism that could be studied computationally is the reaction of dodecane-1,12-diamine with an epoxide. DFT calculations could be used to model the step-by-step process of the amine nitrogen attacking the electrophilic carbon of the epoxide ring, leading to ring-opening. The calculations would provide the energies of the reactants, intermediates, transition states, and products, allowing for the determination of the reaction's feasibility and kinetics.

Table 1: Hypothetical Calculated Energies for the Reaction of Dodecane-1,12-diamine with Ethylene Oxide

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Dodecane-1,12-diamine + Ethylene Oxide | 0.0 |

| Transition State 1 | N-C bond formation, C-O bond breaking | +15.2 |

| Intermediate | Zwitterionic ring-opened species | +5.8 |

| Transition State 2 | Intramolecular proton transfer | +8.1 |

| Product | N-(2-hydroxyethyl)dodecane-1,12-diamine | -12.5 |

Note: These values are illustrative and would be determined through specific computational calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Binding Affinity Predictions for Molecular Interactions

Molecular dynamics (MD) simulations and docking studies are computational techniques used to predict how a molecule like dodecane-1,12-diamine will interact with and bind to other molecules or surfaces. These predictions are vital in fields like materials science, where dodecane-1,12-diamine might be used as a linker or surface modifier, and in medicinal chemistry, where derivatives of the diamine could act as ligands for biological targets.

The binding affinity of dodecane-1,12-diamine is largely governed by the interactions of its amine groups and the hydrophobic nature of its twelve-carbon chain. The amine groups can form hydrogen bonds with suitable donor or acceptor groups on a target molecule. The long alkyl chain can participate in van der Waals interactions, particularly with hydrophobic pockets or surfaces.

For instance, computational studies could predict the binding affinity of dodecane-1,12-diamine to a metal ion, forming a chelate complex. Docking simulations could be employed to predict the most stable binding pose, and free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, could estimate the binding free energy.

Table 2: Illustrative Predicted Binding Affinities of a Dodecane-1,12-diamine Derivative with a Hypothetical Protein Target

| Parameter | Value | Method |

|---|---|---|

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Predicted Binding Free Energy (ΔG_bind) | -10.2 kcal/mol | MM/PBSA |

| Key Interacting Residues | TYR 82, PHE 115, ASP 129 | Visual Inspection of Docked Pose |

| Hydrogen Bonds | 2 (with ASP 129) | LigPlot+ |

Note: This table represents typical data obtained from computational binding affinity studies and is for illustrative purposes.

Applications in Materials Science Research

Polymer and Macromolecular Synthesis

The dual amine functionality of dodecane-1,12-diamine makes it a versatile building block in polymer chemistry, where it can act as a monomer, a cross-linking agent, or a spacer unit within polymer backbones.

Dodecane-1,12-diamine as a Monomer for Polyamides and Polyimides

Dodecane-1,12-diamine serves as a fundamental monomer in the production of high-performance polymers like polyamides and polyimides. google.comgoogle.com Its incorporation into the polymer chain influences properties such as thermal stability and mechanical strength. In the synthesis of polyamides, the terminal amine groups of dodecane-1,12-diamine react with dicarboxylic acids or their derivatives. A notable example is its use in the production of Nylon 12,12, which is synthesized through the polycondensation reaction with dodecanedioic acid. scribd.com

In the realm of polyimides, which are known for their exceptional thermal and chemical resistance, dodecane-1,12-diamine is used to introduce flexibility. Aliphatic polyimides can be synthesized through a reaction involving a 2:1 molar ratio of an unsaturated monoanhydride or diacid with a diamine like dodecane-1,12-diamine. rsc.org Research has also explored the creation of polypyromellitimides by reacting pyromellitic dianhydride (PMDA) with various alkylene diamines, including 1,12-diaminododecane (B1677605). google.com These polymers possess rigid pyromellitimide segments linked by flexible aliphatic chains, a structure that aims to combine high-strength properties with processability. google.com

Role as a Cross-linker in Polymer Networks

The ability of dodecane-1,12-diamine to connect different polymer chains makes it an effective cross-linking agent. This process enhances the mechanical properties and thermal stability of materials by forming a three-dimensional network structure. It is employed as a cross-linker in the synthesis of polyamides and polyurethanes. researchgate.net

A specific application is in the cross-linking of keto-polyethylenes. Here, the diamine reacts with ketone groups along the polyethylene (B3416737) backbone to form imine cross-links. This method has been used to create cross-linked low-density polyethylene (LDPE) with high gel fractions and improved tensile properties. The process is typically conducted by melting the components at elevated temperatures.

Furthermore, dodecane-1,12-diamine is utilized in post-polymerization cross-linking (PPC) of functional polymers. In studies involving poly(N-isopropylacrylamide) (PNIPAAm) gels, alkyldiamines of varying lengths were used to cross-link prepolymers. It was observed that longer diamines like 1,12-dodecanediamine (12DA) resulted in significantly faster gelation times compared to shorter chain diamines, a phenomenon attributed to the longer spacer reducing steric hindrance between polymer chains.

| Polymer System | Cross-linking Role of Dodecane-1,12-diamine | Research Finding |

| Keto-Polyethylene (keto-PE) | Forms imine cross-links with ketone groups in the PE backbone. | Creates cross-linked LDPE with gel fractions up to 97% and altered thermal properties. |

| Poly(N-isopropylacrylamide) (PNIPAAm) | Acts as a cross-linker in a post-polymerization reaction with activated ester moieties. | The long chain (12 methylene (B1212753) units) leads to rapid gelation (within 2 minutes) due to reduced steric hindrance. |

| Poly(hydroxyurethane) | Used in the synthesis of photocurable non-isocyanate poly(hydroxyurethane) crosslinkers. | The diamine is a key component in forming the polymer backbone which is later functionalized for photocuring. |

Incorporation as a Spacer in Polymer Backbones

The long, flexible dodecamethylene -(CH₂)₁₂- chain of dodecane-1,12-diamine is strategically used as a spacer to separate functional groups or rigid segments within a polymer backbone. This separation can modify the polymer's morphology, solubility, and thermal properties, and can be used to control intermolecular and intramolecular interactions. researchgate.net

In one study, 1,12-dodecanediamine was used to introduce flexible spacer units into the backbone of rigid-rod silicon phthalocyanine (B1677752) polymers. The goal was to increase the distance between the phthalocyanine chromophores to suppress excited-state interactions, which was successfully achieved, leading to materials with monomer-like absorption spectra. Another novel application involves using the diamine to tether amine functionalities onto the surface of bio-waste, such as spent tea leaves. In this process, the diamine acts as a long spacer, positioning a reactive amine group away from the substrate surface.

| Polymer System | Function as Spacer | Outcome |

| Silicon Phthalocyanine Polymers | Separates rigid chromophore units in the polymer backbone. | Suppresses excited-state interactions between chromophores, resulting in monomer-like absorption spectra. |

| Modified Bio-waste (Tea Leaves) | Tethers amine groups to the substrate with a long carbon chain. | Creates a functionalized material with amine groups positioned at a distance from the surface. |

| Polypyromellitimides | Provides flexibility between rigid pyromellitimide moieties. | The flexibility was found to be insufficient to significantly lower the high crystalline melt transitions of the polymer. google.com |

Synthesis of Flexible Polyimide Aerogels

Polyimide aerogels are ultralight materials with excellent thermal insulation and mechanical properties. However, they are often brittle. To enhance their flexibility, aliphatic diamines like 1,12-dodecanediamine (often abbreviated as DADD) are incorporated into the polymer structure.

In a notable study, flexible polyimide aerogels were synthesized using a combination of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), an aromatic diamine (3,3′-dimethylbenzidine, DMBZ), and 1,12-dodecanediamine as a co-monomer, with 1,3,5-triaminophenoxybenzene (TAB) as a cross-linker. By systematically replacing the rigid aromatic diamine with the flexible aliphatic dodecane-1,12-diamine, researchers were able to significantly increase the flexibility of the resulting aerogel's backbone structure. These flexible aerogels retain desirable properties such as being lightweight, having a low density and low dielectric constant, and exhibiting a high modulus, making them suitable for applications like conformal substrates for lightweight antennas.

Key Properties of Dodecane-1,12-diamine containing Polyimide Aerogels

Increased Flexibility: The primary advantage of incorporating the long aliphatic chain.

Lightweight and Low Density: A characteristic feature of aerogels.

Low Dielectric Constant: Beneficial for electronics and antenna applications.

High Modulus: Indicates good stiffness and mechanical integrity.

Development of Copolyurethane-Ureas

Dodecane-1,12-diamine is also a valuable component in the synthesis of polyurethane-ureas (PUUs), a class of polymers that combines the properties of both polyurethanes and polyureas. It is typically used as a diamine chain extender, which reacts with isocyanate-terminated prepolymers to form urea (B33335) linkages. The incorporation of the long, non-polar dodecamethylene segment can influence the final mechanical properties of the elastomer.

Research into CO₂-based polymers has demonstrated the synthesis of polyurethane-ureas where 1,12-diaminododecane (DAD) was copolymerized with CO₂ and another diamine, 1,6-hexamethylene diamine (HMDA). The resulting polymers, which contained segments of both diamines in the main chain, exhibited superior mechanical properties compared to those made with only a single type of diamine. Additionally, dodecane-1,12-diamine is used in the synthesis of non-isocyanate polyurethane-ureas (NIPUUs), which are developed through more environmentally benign chemical routes that avoid the use of toxic isocyanates.

Advanced Functional Materials Development

The integration of dodecane-1,12-diamine into polymer structures is a key strategy for developing advanced functional materials. Its long aliphatic chain provides a tool to engineer flexibility and control the morphology of otherwise rigid polymers, as seen in the development of flexible polyimide aerogels. This flexibility is crucial for applications requiring materials that can conform to various shapes without fracturing.

Furthermore, its role as a cross-linker enables the creation of robust polymer networks with tailored properties. The imine-based cross-linking of polyolefins, for example, produces materials with improved tensile strength that can also be recycled by hydrolyzing the imine links, contributing to the development of more sustainable plastics. The precise spacing afforded by the dodecamethylene chain is also exploited in creating materials for selective adsorption or in the architecture of complex supramolecular structures. researchgate.net

Design of Organic Semiconductors utilizing Dodecane-1,12-diamine

The charge imbalance within the emissive layer is a significant challenge in the development of high-performance quantum dot light-emitting diodes (QD-LEDs). nih.govresearchgate.net Recent research has identified Dodecane-1,12-diamine (DAD) as an effective component in addressing this issue. nih.gov

In quasi-type II QD-based LEDs, DAD has been used to enhance the charge balance. nih.gov While much research has focused on modifying either electron or hole injection properties separately, the use of diamino-based ligands offers a path to modulate both simultaneously. nih.gov Studies using the shorter-chain 1,4-diaminobutane (B46682) (DAB) as a charge balancer demonstrated that treating quantum dots on both top and bottom surfaces could suppress electron injection while facilitating hole injection. nih.gov This symmetrical treatment resulted in a 1.5-fold increase in external quantum efficiency and a 4.5-fold improvement in the device lifetime of the QD-LEDs. nih.gov These findings highlight the significant role of diamine-based ligands like Dodecane-1,12-diamine as efficient charge balancers for creating high-performance and stable QD-LEDs. nih.gov

Electronic Materials Research (e.g., Quantum Dot Capping Agents)

Dodecane-1,12-diamine is utilized in electronic materials research, particularly as a capping agent for colloidal quantum dots (QDs). tcichemicals.com Capping agents are crucial for passivating the surface of QDs, which influences their stability and electronic properties.

One key application involves the layer-by-layer assembly of ultra-thin films of cadmium selenide (B1212193) (CdSe) and zinc sulfide-clad CdSe (CdSe/ZnS) nanocrystals. sigmaaldrich.com In this process, the partial exchange of the original surface-passivating agent, trioctylphosphine (B1581425) oxide (TOPO), with primary amines is a critical step. sigmaaldrich.com Dodecane-1,12-diamine is employed to facilitate this layer-by-layer growth under nonaqueous conditions, enabling the precise construction of nanocrystal-based light-emitting diodes. sigmaaldrich.com The diamine acts as a linker, connecting the nanocrystals to build up the film structure.

Furthermore, its role as a charge balancer in QD-LEDs is a critical aspect of its application in electronic materials. By optimizing the injection of electrons and holes, devices incorporating this compound have shown significant improvements in brightness and efficiency.

| Research Area | Application of Dodecane-1,12-diamine | Outcome |

| Quantum Dot Light-Emitting Diodes (QD-LEDs) | Used as a charge balancer to enhance charge balance in the emissive layer. nih.gov | Improved device performance, including increased external quantum efficiency and longer lifetime. nih.gov |

| Nanocrystal Film Assembly | Employed for layer-by-layer growth of CdSe-based nanocrystal films. sigmaaldrich.com | Enables the construction of ultra-thin films for devices like nanocrystal LEDs. sigmaaldrich.com |

| Colloidal Quantum Dot (QD) Research | Listed as a capping agent for QDs. tcichemicals.com | Contributes to the surface passivation and functionalization of quantum dots. tcichemicals.comuoi.gr |

Biomaterials and Biocompatible Materials Development

The unique properties of Dodecane-1,12-diamine make it a valuable monomer in the synthesis of biomaterials and biocompatible materials. tcichemicals.comnih.gov Its long hydrophobic carbon chain and reactive amine end-groups allow for the tailoring of mechanical properties and degradation rates in polymers designed for medical applications. nih.gov

A notable application is in the creation of a novel family of biodegradable poly(ester amide) (PEA) elastomers. nih.gov Researchers hypothesized that incorporating diamines with hydrophobic internal structures into polyester (B1180765) chains could enhance the mechanical properties of polyester elastomers and help them maintain elasticity in aqueous environments. nih.gov In one study, Dodecane-1,12-diamine (12C) was used to synthesize a modified poly(glycerol-sebacate) (PGS) elastomer, termed PGS-12C 10%. nih.gov The resulting material demonstrated improved mechanical strength and elasticity under hydrated conditions compared to other formulations. nih.gov The mechanical strength was observed to increase with the number of methylene units in the diamine structure. nih.gov

Another area of research involves using Dodecane-1,12-diamine as a cross-linking agent. It has been used to cross-link chondroitin (B13769445) sulphate to produce a series of products with reduced water solubility for drug delivery purposes. sigmaaldrich.comnih.gov The degree of cross-linking was found to directly influence the swelling properties and the drug release characteristics of the resulting material, with potential applications as a colon-specific drug carrier. nih.gov

| Biomaterial Application | Role of Dodecane-1,12-diamine | Key Research Finding |

| Biodegradable Elastomers | Monomer in the synthesis of poly(ester amide) elastomers (PGS-12C 10%). nih.gov | The hydrophobic chain improved mechanical strength and elasticity in hydrated conditions. nih.gov |

| Drug Delivery Systems | Cross-linking agent for chondroitin sulphate. sigmaaldrich.comnih.gov | Created products with reduced water solubility and controlled swelling for potential colon-specific drug delivery. nih.gov |

Nanomaterials Functionalization and Integration

The bifunctional reactivity of Dodecane-1,12-diamine makes it an effective agent for the surface modification and integration of nanomaterials into larger structures and composites.

Surface Modification of Nanomaterials (e.g., Graphene Oxide)

Dodecane-1,12-diamine has been successfully used to functionalize graphene oxide (GO), a process that tunes its physical and chemical properties for specific applications. A solvent-free method for the functionalization of prefabricated graphene oxide paper (GOP) involves heating it with Dodecane-1,12-diamine (DAD) at 150–180°C. rsc.org This process occurs through both amidation and epoxy ring-opening reactions. rsc.org The functionalization was found to increase the mechanical and thermal stability, as well as the electrical conductivity of the GOP. rsc.org The resulting amine-modified mats showed more ordered, layered structures compared to pristine GOP. rsc.org

In another approach, Dodecane-1,12-diamine is used to create pre-pillared graphene oxide intermediates for the construction of TiO2-pillared multilayer graphene nanocomposites. ustb.edu.cn In this method, GO is first dispersed in water, and an ethanol (B145695) solution of Dodecane-1,12-diamine is added. ustb.edu.cn The diamine intercalates between the GO sheets, enlarging the interplanar distance from 0.34 nm to 0.516 nm. ustb.edu.cn This pre-pillared structure then facilitates the introduction of titanium ions and the subsequent in-situ formation of TiO2 pillars, creating a robust nanocomposite with photocatalytic applications. ustb.edu.cn

Composite Material Fabrication with Dodecane-1,12-diamine Derivatives

Derivatives of Dodecane-1,12-diamine play a role in the fabrication of advanced composite materials. It can be used as a coupling or cross-linking agent to improve the properties of polymer blends and composites. researchgate.net

In one study, Dodecane-1,12-diamine was used as a coupling agent for maleic-anhydride-grafted polyethylene (PEgMA). researchgate.net The reaction, carried out in the molten state, resulted in a modified polyethylene with increased molecular weight and enhanced branching. researchgate.net This modification improves the compatibility and interaction between different components in a composite material.

Another example is the creation of superhydrophobic polyurethane (PU) foam modified with graphene oxide. researchgate.net Graphene oxide functionalized with an amine group, such as that from Dodecane-1,12-diamine, can be grafted via a covalent bond to the nitrile group of polyurethane. researchgate.net This modification enhances the surface roughness and reduces the surface energy of the foam, leading to superhydrophobic properties with a high water contact angle (159.1°). researchgate.net Such composites have a high capacity for adsorbing oils, making them useful for environmental remediation. researchgate.net Additionally, Dodecane-1,12-diamine is listed as a component in hardener mixtures for epoxy resins, which are fundamental matrices for many fiber-reinforced composite materials. google.com

Research on Artificial Muscle and Mechanically Responsive Materials

While direct application in artificial muscles is not extensively documented, derivatives of Dodecane-1,12-diamine are integral to the development of mechanically responsive materials. These materials can change their properties in response to mechanical stress.

One study details the synthesis of a supramolecular polymer based on a derivative, Dodecane-1,12-diyl Bis(8-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)octanoate). tue.nl This material exhibits mechanically induced gelation; a nonviscous liquid form can be converted into a transparent, weak gel by shaking or sonicating, which then transforms into a stronger, non-transparent gel with extended stirring. tue.nl This behavior is characteristic of a mechanically responsive material.

Applications in Supramolecular Chemistry Research

Design and Synthesis of Supramolecular Assemblies

Host-Guest Chemistry and Complexation Studies

There is no available scientific literature detailing the use of Dodecane-1,1-diamine as either a host or guest molecule in complexation studies.

Formation of Ordered Supramolecular Architectures

No research could be found that describes the use of this compound in the formation of ordered supramolecular structures such as gels, liquid crystals, or monolayers.

Molecular Recognition Phenomena

Selective Binding and Sensing Applications

There are no documented studies on the application of this compound for selective binding of ions or small molecules, or its use in chemical sensing.

Self-Sorting and Hierarchical Assembly

The role of this compound in self-sorting systems or the construction of hierarchical assemblies has not been reported in scientific literature.

Self-Assembly Processes

No information is available regarding the self-assembly behavior of this compound, either in solution or on surfaces.

Controlled Formation of Nanostructures (e.g., Spirals, Toroids)

The controlled formation of specific nanostructures, such as spirals and toroids, through the self-assembly of molecular components is a significant area of research in supramolecular chemistry. While direct self-assembly of Dodecane-1,12-diamine alone into stable spirals or toroids is not extensively documented, its role as a solvent or a component in systems that form these structures is noteworthy.

For instance, research on the self-assembly of other molecules has demonstrated the formation of supramolecular double-stranded Archimedean spirals and concentric toroids in dodecane (B42187) as a solvent. nih.gov In one such study, a zinc porphyrin derivative was shown to self-assemble into these complex architectures upon cooling a hot solution in dodecane. nih.gov The formation of these structures is a delicate interplay of intermolecular forces, including π-π stacking and van der Waals interactions, which are influenced by the solvent environment. The long alkyl chain of dodecane can play a crucial role in mediating these interactions and templating the formation of such intricate superstructures. nih.gov

The principles derived from these studies, where dodecane facilitates the formation of spirals and toroids, provide a conceptual framework. They suggest that by pairing Dodecane-1,12-diamine with appropriately designed complementary molecules, it may be possible to drive the assembly towards these specific and complex nanostructures. The terminal amino groups of Dodecane-1,12-diamine offer sites for hydrogen bonding and electrostatic interactions, which could be exploited in the rational design of such systems.

Solvent Effects on Dodecane-1,12-diamine Self-Assembly

The self-assembly of Dodecane-1,12-diamine, particularly when combined with other molecules, is highly sensitive to the solvent environment. The solvent can influence the strength and nature of non-covalent interactions, thereby dictating the morphology and stability of the resulting supramolecular structures.